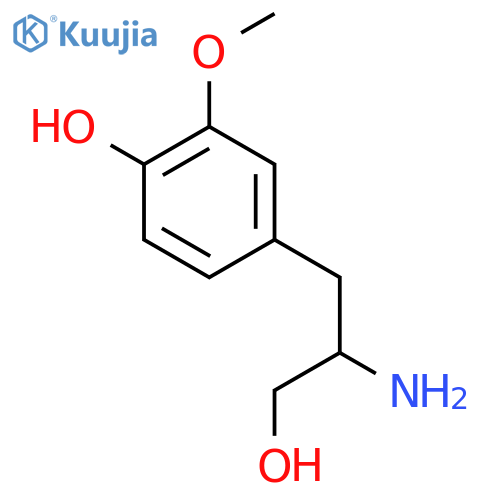

Cas no 497165-96-5 (4-(2-amino-3-hydroxypropyl)-2-methoxyphenol)

497165-96-5 structure

商品名:4-(2-amino-3-hydroxypropyl)-2-methoxyphenol

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 4-(2-amino-3-hydroxypropyl)-2-methoxyphenol

- AKOS006305722

- EN300-1857817

- 497165-96-5

- SB46061

-

- インチ: 1S/C10H15NO3/c1-14-10-5-7(2-3-9(10)13)4-8(11)6-12/h2-3,5,8,12-13H,4,6,11H2,1H3

- InChIKey: OYJJUQHXSRTEHH-UHFFFAOYSA-N

- ほほえんだ: OCC(CC1C=CC(=C(C=1)OC)O)N

計算された属性

- せいみつぶんしりょう: 197.10519334g/mol

- どういたいしつりょう: 197.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 75.7Ų

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1857817-0.1g |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

497165-96-5 | 0.1g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1857817-5g |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

497165-96-5 | 5g |

$3479.0 | 2023-09-18 | ||

| Enamine | EN300-1857817-2.5g |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

497165-96-5 | 2.5g |

$2351.0 | 2023-09-18 | ||

| Enamine | EN300-1857817-0.5g |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

497165-96-5 | 0.5g |

$1152.0 | 2023-09-18 | ||

| Enamine | EN300-1857817-10g |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

497165-96-5 | 10g |

$5159.0 | 2023-09-18 | ||

| Enamine | EN300-1857817-0.25g |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

497165-96-5 | 0.25g |

$1104.0 | 2023-09-18 | ||

| Enamine | EN300-1857817-0.05g |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

497165-96-5 | 0.05g |

$1008.0 | 2023-09-18 | ||

| Enamine | EN300-1857817-5.0g |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

497165-96-5 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1857817-10.0g |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

497165-96-5 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1857817-1.0g |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |

497165-96-5 | 1g |

$1214.0 | 2023-06-02 |

4-(2-amino-3-hydroxypropyl)-2-methoxyphenol 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

497165-96-5 (4-(2-amino-3-hydroxypropyl)-2-methoxyphenol) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬